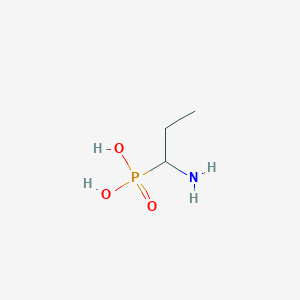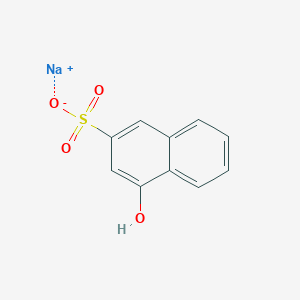
Sodium 4-hydroxynaphthalene-2-sulphonate
説明
Synthesis Analysis
The synthesis of sodium 4-hydroxynaphthalene-2-sulphonate involves several steps, starting from basic naphthalene derivatives. One method includes the reaction of 1-amino-2-naphthol-4-sulphonic acid with alkyl bromides in a sodium ethoxide solution to produce a series of sodium sulphonates with varying alkyl chain lengths (Azzam, Negm, & Gad, 2004). Another approach is the sulphonation of 1-amino-2-hydroxynaphthalene-3-carboxylic acid followed by the elimination of the amino group to yield the desired sulphonate compound (Cross, 2008).
Molecular Structure Analysis
The molecular structure of sodium 4-hydroxynaphthalene-2-sulphonate is characterized by the presence of a hydroxynaphthalene ring and a sulphonate group. The exact positioning of these functional groups within the naphthalene ring system plays a crucial role in the compound's reactivity and solubility properties. Studies involving similar compounds have shown that the structure influences critical micelle concentration, surface tension, and solubilisation properties, suggesting a significant impact of the molecular structure on the compound's behavior in solutions (Azzam, Negm, & Gad, 2004).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of sodium 4-hydroxynaphthalene-2-sulphonate, such as solubility, critical micelle concentration, and surface activity, are crucial for its application in various fields, including surfactants and dye synthesis. The compound's ability to lower surface tension and form micelles in solution highlights its potential as a surfactant. The relation between the hydrophobic chain length of the synthesized sulphonates and their solubilisation efficiency underscores the importance of the compound's structure in determining its physical properties (Azzam, Negm, & Gad, 2004).
科学的研究の応用
-
- Application : Sodium-ion batteries have been considered as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .
- Methods : The development of promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs .
- Results : The optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed in order to make SIBs commercially available .
-
- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Methods : Sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Methods : Sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Methods : Sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Safety And Hazards
将来の方向性
Sodium 4-hydroxynaphthalene-2-sulphonate is a versatile chemical compound with diverse applications ranging from organic synthesis to analytical chemistry. Its future directions could involve further exploration of its synthetic utility for the construction of diverse bioactive heterocyclic scaffold .
特性
IUPAC Name |
sodium;4-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINOGGDSBSTVTO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161026 | |
| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxynaphthalene-2-sulphonate | |
CAS RN |
13935-00-7 | |
| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



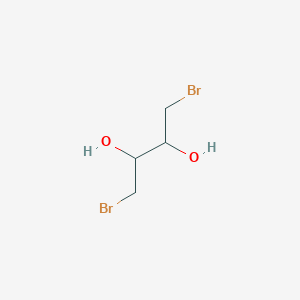
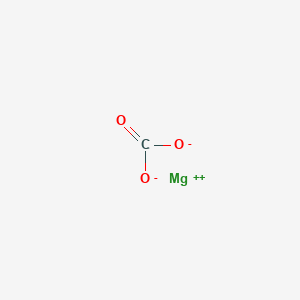

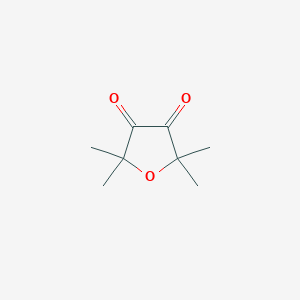
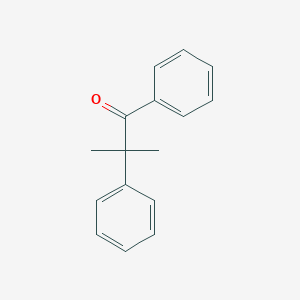
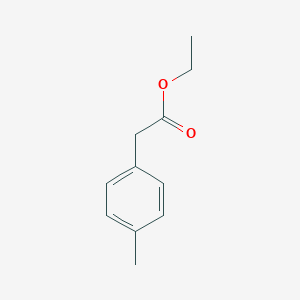
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

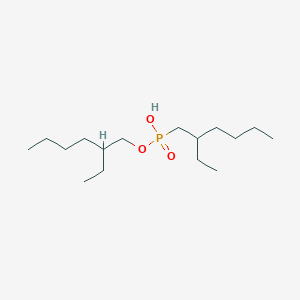
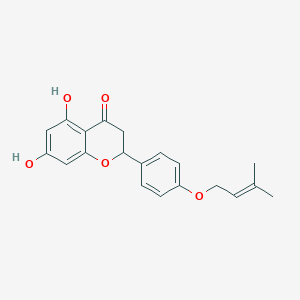
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)

